N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, including chloro, nitro, methoxy, and triazolyl groups, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chloro-3-nitrobenzaldehyde and 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acetic acid, and temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are frequently used, and reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloro groups can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide
- 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and potential for modification, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C24H18Cl2N6O4S |
---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H18Cl2N6O4S/c1-36-19-9-3-16(4-10-19)23-29-30-24(31(23)18-7-5-17(25)6-8-18)37-14-22(33)28-27-13-15-2-11-20(26)21(12-15)32(34)35/h2-13H,14H2,1H3,(H,28,33)/b27-13+ |
InChI Key |
ZDFAFEZRGGKYOR-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.